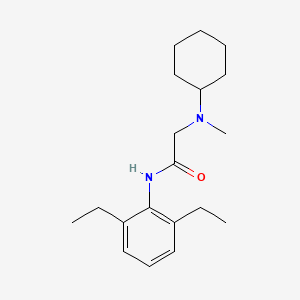![molecular formula C21H28N2O2S B4851247 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenylbutyl)thiourea](/img/structure/B4851247.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenylbutyl)thiourea
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenylbutyl)thiourea, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of the endocannabinoid anandamide, which has been shown to have numerous physiological and biochemical effects. URB597 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and depression.
作用機序
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenylbutyl)thiourea works by inhibiting the enzyme FAAH, which is responsible for breaking down anandamide. Anandamide is an endocannabinoid that binds to the same receptors as delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. By inhibiting FAAH, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenylbutyl)thiourea increases the levels of anandamide in the body, leading to increased activation of the endocannabinoid system.
Biochemical and Physiological Effects:
The endocannabinoid system is involved in a wide range of physiological processes, including pain sensation, mood regulation, appetite, and immune function. By increasing the levels of anandamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenylbutyl)thiourea has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenylbutyl)thiourea has been investigated for its potential use in the treatment of addiction, neurodegenerative diseases, and inflammation.
実験室実験の利点と制限
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenylbutyl)thiourea has several advantages as a research tool. It is highly selective for FAAH, and its effects can be easily measured using a variety of biochemical and behavioral assays. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenylbutyl)thiourea has several limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenylbutyl)thiourea has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several areas of research that could be pursued in the future to further understand the potential therapeutic applications of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenylbutyl)thiourea. One area of interest is the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenylbutyl)thiourea in the treatment of addiction. Animal studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenylbutyl)thiourea can reduce drug-seeking behavior in models of addiction, suggesting that it may be a useful tool in the treatment of substance use disorders.
Another area of interest is the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenylbutyl)thiourea in the treatment of neurodegenerative diseases. Anandamide has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and multiple sclerosis. By increasing the levels of anandamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenylbutyl)thiourea may be able to provide similar neuroprotective effects.
Finally, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenylbutyl)thiourea could be investigated for its potential use in the treatment of inflammation. Anandamide has been shown to have anti-inflammatory effects in animal models, and N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenylbutyl)thiourea may be able to enhance these effects by increasing the levels of anandamide in the body.
Conclusion:
In conclusion, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenylbutyl)thiourea is a selective inhibitor of FAAH that has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models, and has been investigated for its potential use in the treatment of addiction, neurodegenerative diseases, and inflammation. While N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenylbutyl)thiourea has several advantages as a research tool, it also has limitations that must be taken into account. Future research in these areas could lead to the development of new treatments for a wide range of diseases and disorders.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenylbutyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenylbutyl)thiourea has been investigated for its potential use in the treatment of addiction, neurodegenerative diseases, and inflammation.
特性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-phenylbutyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-24-19-12-11-18(16-20(19)25-2)13-15-23-21(26)22-14-7-6-10-17-8-4-3-5-9-17/h3-5,8-9,11-12,16H,6-7,10,13-15H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJQESWPWMQPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NCCCCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-phenylbutyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-methoxyphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4851170.png)

![4-(methylthio)-N-{4-[(1-naphthylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4851185.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4851191.png)
![3-bromo-7-[chloro(difluoro)methyl]-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4851198.png)

![N-[4-(cyclopentyloxy)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4851212.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4851225.png)


![3-phenyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4851258.png)
![1-{4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4851274.png)
![5-oxo-3-phenyl-N-(4-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4851281.png)